7-Azaspiro[3.5]nonan-2-one is a spirocyclic compound characterized by its unique bicyclic structure, which includes a nitrogen atom in the spiro ring system. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and as an intermediate in the synthesis of complex organic molecules.
The compound can be synthesized through various methods, typically involving multi-step organic reactions. Its structural formula is , and it is often studied for its biological activity and chemical reactivity.
7-Azaspiro[3.5]nonan-2-one falls under the category of azaspiro compounds, which are defined by their spirocyclic structures containing nitrogen. These compounds are notable for their diverse applications in pharmaceuticals and materials science.
The synthesis of 7-Azaspiro[3.5]nonan-2-one can be achieved through several approaches:
The synthesis typically requires controlled reaction conditions, including specific temperatures and solvents, to ensure high yields and purity. The use of automated reactors can enhance scalability for industrial applications.
The molecular structure of 7-Azaspiro[3.5]nonan-2-one features a spirocyclic arrangement where two rings share a single atom (the nitrogen atom), contributing to its unique chemical properties. The compound's stereochemistry plays a crucial role in its biological activity.
Key structural data include:
7-Azaspiro[3.5]nonan-2-one can undergo various chemical reactions:
The conditions for these reactions often involve controlled temperatures and specific solvents to optimize yield and selectivity.
The mechanism of action for 7-Azaspiro[3.5]nonan-2-one involves its interaction with biological targets, such as enzymes and receptors. The nitrogen atom allows for hydrogen bonding and coordination with metal ions, influencing its pharmacological effects.
The compound may inhibit or activate specific molecular pathways depending on the biological system being studied, making it a candidate for drug development and biochemical research.
Key physical properties include:
Chemical properties involve reactivity patterns typical of spirocyclic compounds:
Relevant data regarding spectral properties (NMR, IR) can provide insight into its structural characteristics and confirm identity through analytical techniques.
7-Azaspiro[3.5]nonan-2-one has several applications in scientific research:
Spirocyclic architectures represent a cornerstone of modern medicinal chemistry due to their three-dimensional complexity and ability to access under-explored chemical space. These frameworks contain at least two rings sharing a single atom, creating distinct spatial orientations that enhance molecular recognition capabilities. The 7-azaspiro[3.5]nonane system exemplifies this principle, featuring a nitrogen atom at the 7-position that serves as a versatile handle for functionalization. This structural motif imparts significant advantages in drug design, including enhanced binding selectivity, improved metabolic stability, and reduced conformational flexibility compared to planar aromatic systems. The incorporation of a ketone group at the 2-position further expands synthetic utility, enabling diverse derivatization strategies through nucleophilic addition or reductive amination chemistry [1] [4].
In targeted protein degradation platforms like PROTACs®, the 7-azaspiro[3.5]nonane scaffold serves as a rigid linker that optimizes ternary complex formation. Its conformational restraint provides precise spatial control between warheads, significantly impacting degradation efficiency. For instance, 3-(3-((7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)oxy)piperidin-1-yl)propanoic acid exemplifies how this scaffold enables bifunctional molecule design by balancing hydrophilicity and stereochemical control—critical parameters for intracellular activity [4].
Azaspiro compounds have demonstrated remarkable success in modulating pharmaceutically relevant targets, particularly G protein-coupled receptors (GPCRs) and metabolic enzymes. The historical evolution of 7-azaspiro[3.5]nonane derivatives accelerated with the discovery of their intrinsic ability to engage biological targets through privileged three-dimensional pharmacophores. A landmark 2018 study detailed the optimization of 7-azaspiro[3.5]nonane derivatives as novel GPR119 agonists for type 2 diabetes management. Researchers systematically modified the piperidine N-capping group (R²) and aryl substituents (R³), culminating in compound 54g—a potent agonist with EC₅₀ values in the low nanomolar range [3].
Table 1: Biological Evaluation of Key 7-Azaspiro[3.5]nonane GPR119 Agonist
Compound | EC₅₀ (nM) | AUC₀–∞ (μM·h) | Glucose Reduction (%) |
---|---|---|---|
Lead Derivative | 15 ± 2.1 | 8.7 | 38% at 10 mg/kg |
Comparator | 42 ± 5.3 | 4.2 | 22% at 10 mg/kg |
Compound 54g exhibited a favorable pharmacokinetic profile in Sprague-Dawley rats (AUC₀–∞ = 8.7 μM·h) and produced a 38% glucose reduction in diabetic models at 10 mg/kg dosing. This breakthrough validated the 7-azaspiro[3.5]nonane core as a privileged scaffold for metabolic disease therapeutics, spurring subsequent exploration against additional target classes including kinases and epigenetic regulators [3]. Beyond GPCR applications, these compounds demonstrate inhibitory activity against enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1)—an enzyme overexpressed in tumor cells. The spirocyclic framework enables precise orientation of pharmacophores within enzyme active sites, particularly through interactions with catalytic residues like His194 [5].
The strategic incorporation of 7-azaspiro[3.5]nonan-2-one into drug candidates leverages several key physicochemical advantages that directly address common drug development challenges:
Table 2: Computed Physicochemical Profile of 7-Azaspiro[3.5]nonan-2-one
Parameter | Value | Interpretation |
---|---|---|
Molecular Weight | 175.66 g/mol | Ideal for fragment-based design |
H-Bond Acceptors | 2 | Balanced polarity |
Rotatable Bonds | 0 | Conformational restraint |
Log P (consensus) | 0.97 | Optimal lipophilicity |
Water Solubility (ESOL) | 7.94 mg/mL | Favorable for oral absorption |
P-gp Substrate | Yes | Potential efflux concern |
These intrinsic properties enable the scaffold to serve as a morpholine bioisostere with superior three-dimensionality. Computational analyses confirm high gastrointestinal absorption (>80% predicted) while maintaining drug-likeness per Lipinski (0 violations), Veber (0 violations), and Egan criteria [2]. The ketone functionality provides a synthetic handle for creating diverse analogues, including oximes, hydrazones, and reductive amination products—each modulating electronic and steric properties differently. This versatility has positioned 7-azaspiro[3.5]nonan-2-one hydrochloride (CAS 1392211-51-6) as a commercially significant building block available in gram quantities for medicinal chemistry programs worldwide [1].
Table 3: Commercial Availability of 7-Azaspiro[3.5]nonan-2-one Hydrochloride
Supplier | Purity (%) | Form | Price (1g) | Molecular Weight |
---|---|---|---|---|
Supplier A | 97 | Solid | 130.00 € | 175.6559 g/mol |
Supplier B | 97 | Solid | 93.00 € | 175.66 g/mol |
Supplier C | 95 | Solid | 72.00 € | 175.66 g/mol |
The synthetic accessibility of this scaffold has been demonstrated through multiple routes, including ring-closing metathesis (RCM) and classical cyclization methods. Recent advances employ chiral phase-transfer catalysts like benzyltriethylammonium chloride (BTEAC) to achieve enantioselective syntheses, enabling access to stereochemically pure derivatives for structure-activity relationship studies [6]. These innovations continue to expand the strategic impact of this versatile scaffold in addressing emerging therapeutic targets.
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: